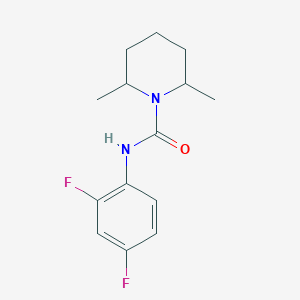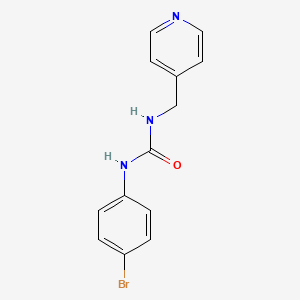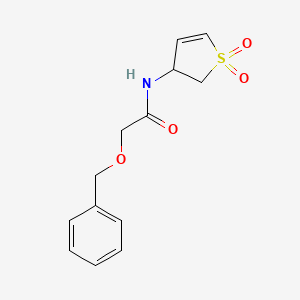
N-(2,4-difluorophenyl)-2,6-dimethyl-1-piperidinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,4-difluorophenyl)-2,6-dimethyl-1-piperidinecarboxamide, also known as DF-MPJC, is a synthetic compound that has gained attention in the field of neuroscience due to its potential as a selective positive allosteric modulator (PAM) of the metabotropic glutamate receptor subtype 5 (mGluR5).
作用機序
N-(2,4-difluorophenyl)-2,6-dimethyl-1-piperidinecarboxamide acts as a positive allosteric modulator of mGluR5, which is a G protein-coupled receptor that is widely distributed throughout the brain. The binding of this compound to the allosteric site of mGluR5 enhances the receptor's response to glutamate, leading to increased signaling through downstream pathways. This results in the regulation of synaptic plasticity, which is crucial for learning and memory processes.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, including the modulation of synaptic transmission, the regulation of neuronal excitability, and the enhancement of neuroplasticity. The compound has also been shown to improve cognitive function and reduce anxiety-like behavior in animal models.
実験室実験の利点と制限
N-(2,4-difluorophenyl)-2,6-dimethyl-1-piperidinecarboxamide's selectivity for mGluR5 makes it a valuable tool for studying the role of this receptor in various neurological and psychiatric disorders. However, the compound's potency and efficacy can vary depending on the experimental conditions, and its effects may be influenced by factors such as age, sex, and genetic background.
将来の方向性
N-(2,4-difluorophenyl)-2,6-dimethyl-1-piperidinecarboxamide's potential as a therapeutic agent for various neurological and psychiatric disorders is still being explored. Future research could focus on the development of more potent and selective mGluR5 PAMs, as well as the identification of biomarkers that could predict treatment response. Additionally, studies could investigate the long-term effects of this compound on synaptic plasticity and neuroplasticity, as well as its potential for neuroprotection in neurodegenerative diseases.
合成法
N-(2,4-difluorophenyl)-2,6-dimethyl-1-piperidinecarboxamide was first synthesized by a team of chemists at Pfizer in 2005. The synthesis method involves a multi-step process, starting with the reaction of 2,4-difluorophenylacetonitrile with 2,6-dimethylpiperidine to form the corresponding imine. The imine is then reduced with sodium borohydride to give N-(2,4-difluorophenyl)-2,6-dimethylpiperidine-4-carboxamide. Finally, the carboxamide is treated with oxalyl chloride and then with 2-methylbutyric acid to yield this compound.
科学的研究の応用
N-(2,4-difluorophenyl)-2,6-dimethyl-1-piperidinecarboxamide has been extensively studied for its potential as a therapeutic agent for various neurological and psychiatric disorders, including schizophrenia, anxiety, depression, and addiction. The compound's ability to selectively modulate mGluR5 has been shown to have a significant impact on the regulation of glutamate neurotransmission, which is implicated in the pathophysiology of these disorders.
特性
IUPAC Name |
N-(2,4-difluorophenyl)-2,6-dimethylpiperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18F2N2O/c1-9-4-3-5-10(2)18(9)14(19)17-13-7-6-11(15)8-12(13)16/h6-10H,3-5H2,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGPQLXNHPQBKJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(N1C(=O)NC2=C(C=C(C=C2)F)F)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18F2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-2-phenoxypropanamide](/img/structure/B5334439.png)
![methyl 2-[5-(5-bromo-2-hydroxy-3-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanoate](/img/structure/B5334446.png)
![(3S*,4S*)-4-(4-morpholinyl)-1-[3-(3-pyridinyl)propanoyl]-3-pyrrolidinol](/img/structure/B5334454.png)
![N-[(1R)-2-(benzyloxy)-1-(hydroxymethyl)ethyl]-1-cyclohexyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5334455.png)
![N-(2-methoxyethyl)-4-[5-(trifluoromethyl)-1H-1,2,4-triazol-3-yl]-1H-pyrrolo[2,3-b]pyridin-6-amine](/img/structure/B5334475.png)
![N-(2-methoxyethyl)-4-methyl-3-{2-[methyl(propyl)amino]-2-oxoethyl}-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5334481.png)
![3-(2,3-dimethoxyphenyl)-2-[4-(6-nitro-2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5334484.png)
![1-[2-(dimethylamino)ethyl]-5-(4-fluorophenyl)-3-hydroxy-4-(3-methyl-4-propoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5334487.png)
![N,N,4-trimethyl-2-({[4-(2-methylphenyl)-1-piperazinyl]acetyl}amino)-1,3-thiazole-5-carboxamide](/img/structure/B5334490.png)
![3-(2,4-dichlorophenyl)-2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5334498.png)

![N-[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]-N-methyl-1H-1,2,3-triazole-5-carboxamide](/img/structure/B5334505.png)
![N-(1-phenylethyl)-2-[(6-phenyl-1,2,4-triazin-3-yl)thio]butanamide](/img/structure/B5334529.png)
